Caulilexin C

Übersicht

Beschreibung

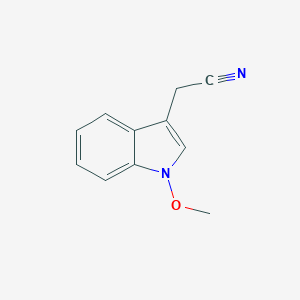

Caulilexin C is a phytoalexin, a type of antimicrobial compound produced by plants in response to pathogen attack. It is specifically isolated from cauliflower (Brassica oleracea var. botrytis) and belongs to the class of indole alkaloids. The molecular formula of this compound is C11H10N2O, and it has a molecular weight of 186.21 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Caulilexin C beinhaltet die Reaktion von 1-Methoxyindol-3-acetonitril mit geeigneten Reagenzien unter kontrollierten Bedingungen. Der detaillierte Syntheseweg beinhaltet die Verwendung verschiedener organischer Lösungsmittel und Katalysatoren, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren

Der Prozess würde eine Optimierung der Reaktionsbedingungen erfordern, um die Ausbeute und Reinheit zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Caulilexin C durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt, um die Selektivität und Ausbeute zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation von this compound oxidierte Indolderivate erzeugen, während die Reduktion zu reduzierten Indolverbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

Caulilexin C hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Antifungale Aktivität: This compound zeigt eine signifikante antifungale Aktivität gegen pathogene Pilze wie Leptosphaeria maculans, Rhizoctonia solani und Sclerotinia sclerotiorum.

Biologische Studien: Es wird in Studien verwendet, um die Abwehrmechanismen von Pflanzen und die Rolle von Phytoalexinen in der Pflanzenimmunität zu verstehen.

Medizinische Forschung:

Industrielle Anwendungen: Seine antifungalen Eigenschaften machen es zu einem Kandidaten für die Verwendung in landwirtschaftlichen und industriellen Anwendungen zur Bekämpfung von Pilzinfektionen.

Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch seine antifungale Aktivität. Es hemmt das Wachstum von Pilzpathogenen, indem es in ihre zellulären Prozesse eingreift. Die genauen molekularen Ziele und beteiligten Pfade umfassen die Hemmung von Schlüsselenzymen im Pilzstoffwechsel, was zu Wachstumshemmung und Zelltod führt .

Wirkmechanismus

Caulilexin C exerts its effects primarily through its antifungal activity. It inhibits the growth of fungal pathogens by interfering with their cellular processes. The exact molecular targets and pathways involved include inhibition of key enzymes in fungal metabolism, leading to growth inhibition and cell death .

Vergleich Mit ähnlichen Verbindungen

Caulilexin C ist unter den Phytoalexinen aufgrund seiner spezifischen Struktur und Aktivität einzigartig. Ähnliche Verbindungen umfassen:

Isalexin: Ein weiteres Phytoalexin mit antifungalen Eigenschaften.

Spirobrassinin: Ein Phytoalexin mit einem anderen strukturellen Gerüst, aber ähnlicher biologischer Aktivität.

1-Methoxybrassitin: Eine verwandte Verbindung mit antifungaler Aktivität.

Diese Verbindungen teilen ähnliche biologische Aktivitäten, unterscheiden sich jedoch in ihren chemischen Strukturen und spezifischen Wirkmechanismen, was die Einzigartigkeit von this compound in seiner Klasse hervorhebt .

Biologische Aktivität

Caulilexin C is a phytoalexin derived from cauliflower (Brassica oleracea var. botrytis), known for its significant biological activities, particularly its antifungal and potential anticancer properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound has a molecular formula of and a molecular weight of 186.21 g/mol.

- Classification : It belongs to the class of indole alkaloids and is produced by plants as a defense mechanism against pathogens.

Antifungal Activity

This compound exhibits notable antifungal properties, particularly against several economically important fungal pathogens.

Efficacy Against Pathogens

| Pathogen | Inhibition Concentration (mM) | Inhibition Percentage (%) |

|---|---|---|

| Rhizoctonia solani | 0.5 | 100 |

| Leptosphaeria maculans | Not specified | 77 |

| Sclerotinia sclerotiorum | Not specified | Not reported |

This compound has been shown to inhibit the growth of Rhizoctonia solani at a concentration of 0.5 mM, demonstrating complete inhibition. Its effect on Leptosphaeria maculans results in a 77% reduction in growth, indicating significant antifungal activity that can be leveraged in agricultural applications to combat fungal infections .

The antifungal action of this compound involves several biochemical interactions:

- Target Enzymes : It interacts with enzymes such as human Acyl CoA: cholesterol transferase I and II (hACAT1 and hACAT2), inhibiting their activity and thereby affecting cholesterol metabolism .

- Biochemical Pathways : The compound disrupts normal growth processes in fungi, leading to their inhibition. This includes interference with cellular signaling pathways that are crucial for fungal growth and reproduction .

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties, similar to other indole phytoalexins.

Case Studies and Findings

This compound's role extends beyond antifungal activity; it also plays a significant role in biochemical reactions related to cholesterol metabolism:

- Cholesterol Transferase Inhibition : By inhibiting hACAT enzymes, this compound alters cholesterol movement within cells, which may have implications for metabolic diseases and cancer .

Environmental Influence on Activity

The biological activity of this compound is influenced by environmental factors such as:

Eigenschaften

IUPAC Name |

2-(1-methoxyindol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJIPBYXIXTNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C=C(C2=CC=CC=C21)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474661 | |

| Record name | 1H-Indole-3-acetonitrile, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30536-48-2 | |

| Record name | Caulilexin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30536-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caulilexin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030536482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-acetonitrile, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAULILEXIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBP9TAS7GE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methoxy-1H-indole-3-acetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the source of Caulilexin C, and are there other related compounds found in the same source?

A2: this compound was isolated from the roots of Brassica campestris ssp rapa alongside other indole compounds like Indoleacetonitrile and Arvelexin. [, ] This suggests a potential biosynthetic pathway for these compounds within this plant species.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.